Product packaging for 6-(Trifluoromethyl)picolinamide(Cat. No.:CAS No. 22245-84-7)

6-(Trifluoromethyl)picolinamide

Cat. No.: B1306765
CAS No.: 22245-84-7
M. Wt: 190.12 g/mol
InChI Key: XSMRRJXIDVNINP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)picolinamide (CAS 22245-84-7) is a high-purity chemical building block of significant interest in medicinal chemistry and agrochemical research. This solid compound, with a molecular weight of 190.12 g/mol and the molecular formula C 7 H 5 F 3 N 2 O, features a picolinamide scaffold substituted with a trifluoromethyl group at the 6-position . The picolinamide structure is a fundamental pharmacophore found in compounds investigated for a range of biological activities, including as inhibitors of enzymes like monoamine oxidase (MAO) and as potential anticancer agents . The presence of the trifluoromethyl group is a key structural feature that enhances the molecule's lipophilicity, which can improve cell membrane permeability, and contributes to metabolic stability, making it a valuable moiety in the design of bioactive molecules . This unique combination of the picolinamide core and the trifluoromethyl group makes it a versatile intermediate for various chemical transformations, such as serving as a directing group in C-H bond functionalization reactions . In applied research, trifluoromethylpyridine amide derivatives have demonstrated promising biological activities. Structural analogs have been reported to exhibit potent antibacterial activities against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum , in some cases outperforming commercial bactericides . Furthermore, the picolinamide skeleton is a key component in novel synthetic compounds evaluated for other research applications, highlighting the ongoing interest in this chemical class . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3N2O B1306765 6-(Trifluoromethyl)picolinamide CAS No. 22245-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-1-2-4(12-5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRRJXIDVNINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392870
Record name 6-(Trifluoromethyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-84-7
Record name 6-(Trifluoromethyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Trifluoromethyl Picolinamide

Established Synthetic Pathways to the Picolinamide (B142947) Core

The formation of the picolinamide scaffold, characterized by an amide group attached to a pyridine (B92270) ring, is a fundamental transformation in organic synthesis.

Approaches involving Picolinic Acid Derivatives and Amines

A primary and straightforward method for synthesizing the picolinamide core involves the direct reaction of a picolinic acid derivative with an amine. hepatochem.com The carboxylic acid, specifically 6-(trifluoromethyl)picolinic acid, serves as the acyl donor, while an amine acts as the nucleophile. nih.gov This condensation reaction, while fundamental, typically requires activation of the carboxylic acid to proceed efficiently under mild conditions, as direct reaction only occurs at very high temperatures. luxembourg-bio.com

The process begins with the activation of the carboxylic acid group of 6-(trifluoromethyl)picolinic acid, converting the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the thermodynamically stable amide bond and elimination of a byproduct. luxembourg-bio.com The versatility of this method lies in the vast commercial availability of a wide range of amines, allowing for the generation of diverse picolinamide libraries. hepatochem.com

Coupling Reagent Applications in Amide Bond Formation

To facilitate the amide bond formation under milder conditions, a plethora of coupling reagents have been developed. These reagents are central to modern amide synthesis, converting the carboxylic acid into a highly reactive intermediate in situ. hepatochem.comluxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). nih.govpeptide.com The carbodiimide (B86325) activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com The addition of HOBt can minimize side reactions and reduce the risk of racemization when chiral amines are used. peptide.com

Other classes of highly effective coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). luxembourg-bio.compeptide.com These reagents are known for their high efficiency and rapid reaction times, often providing better yields and cleaner reactions with less epimerization compared to carbodiimide-based methods. luxembourg-bio.com The choice of coupling reagent and reaction conditions can be tailored based on the specific properties of the picolinic acid and amine substrates, particularly for sensitive or electronically deficient starting materials. nih.gov

Table 1: Common Coupling Reagents in Amide Bond Formation This table is interactive and searchable.

Reagent ClassExample ReagentsCommon AdditivesKey Features
CarbodiimidesDCC, DIC, EDCHOBt, DMAPWidely used, cost-effective. Byproducts can be an issue (e.g., DCU precipitation with DCC). luxembourg-bio.compeptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPDIPEA, Et₃NHighly effective, especially for challenging couplings. luxembourg-bio.compeptide.com
Aminium/Uronium SaltsHATU, HBTU, TBTUDIPEA, Et₃NFast reaction rates, low epimerization, particularly with HOAt-based reagents like HATU. luxembourg-bio.com
Silane-basedDiphenylsilane (B1312307)DIPEA, DMAPA greener approach, producing only hydrogen and siloxane as byproducts. rsc.org

Advanced and Green Synthetic Strategies

Recent efforts in chemical synthesis have focused on developing more efficient, sustainable, and atom-economical processes. This includes the synthesis of complex picolinamide derivatives, where strategies to reduce steps and minimize waste are highly valued.

Improved Processes for (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide

The synthesis of the complex picolinamide derivative, (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, presents multiple synthetic challenges due to its numerous functional groups. google.comsigmaaldrich.com Advanced strategies have been developed to streamline its production, focusing on increasing efficiency and reducing environmental impact.

Elimination of Protecting Group Strategies

In the context of complex picolinamide synthesis, developing a protecting-group-free strategy involves the careful selection of reagents and reaction conditions that allow for chemoselective transformations. For instance, instead of protecting an amino group on the picolinic acid ring, a synthetic route might proceed with the unprotected amine, relying on the differential reactivity of the various functional groups present in the molecule. This can be achieved through highly specific catalytic methods or by carefully controlling reaction parameters like temperature and stoichiometry. Such strategies are integral to the principles of green chemistry, making the synthesis more atom-economical and environmentally friendly. researchgate.net

Utilization of Thermodynamically Stable and Less Toxic Reagents

A key aspect of green chemistry is the replacement of hazardous reagents with safer, more sustainable alternatives. In the synthesis of picolinamides, this involves moving away from harsh or toxic chemicals. For example, instead of using highly reactive and hazardous acyl chlorides to activate the picolinic acid, modern methods employ the coupling reagents discussed previously, which operate under milder conditions. hepatochem.com

Furthermore, the development of catalytic methods for amide bond formation represents a significant advance. For example, the use of diphenylsilane as a coupling reagent is a more sustainable option as it requires only one equivalent of each reactant and produces minimal waste in the form of hydrogen and a siloxane byproduct. rsc.org The selection of solvents is also critical, with a trend towards using less toxic and more environmentally benign options. These advanced strategies not only improve the safety and environmental profile of the synthesis but can also lead to higher purity products by minimizing side reactions.

Copper-Catalyzed Amination Reactions

Copper-catalyzed reactions are fundamental in forming carbon-nitrogen (C–N) bonds, a critical step in the synthesis of many biologically active molecules. researchgate.net The picolinamide functional group is an effective bidentate ligand and directing group in such transformations, facilitating regioselective C–H amination. researchgate.netresearchgate.net This approach is considered highly efficient due to its "step" and "atomic" economy. researchgate.net

Methodologies have been developed for the copper-mediated electrophilic amination of various substrates. nih.gov For instance, a direct and practical copper-mediated amination method has been established for the synthesis of tertiary N-trifluoromethylamines from O-benzoylhydroxylamine substrates. nih.gov This reaction proceeds under mild conditions with good to moderate yields across a range of structurally diverse molecular frameworks. nih.gov While not a direct amination of the picolinamide ring itself, these methods highlight the compatibility of the trifluoromethyl group with copper-catalyzed C–N bond formation. nih.gov Picolinamide derivatives can direct copper catalysts to perform ortho-C–H monofluorination of aniline (B41778) derivatives, demonstrating the directing power of this amide group in copper catalysis. researchgate.net

A notable copper(I)-catalyzed carboamination reaction of buteneamides utilizes an 8-aminoquinoline (B160924) directing group, which is structurally related to picolinamide, to synthesize β-lactams. rsc.org This reaction proceeds through a proposed free radical mechanism involving a Cu(I)/Cu(II)/Cu(III) catalytic cycle. rsc.org Such chelation-assisted strategies are pivotal for achieving high selectivity in complex molecular settings. researchgate.net

Palladium-Catalyzed Reactions in Trifluoromethyl-Substituted Pyridine Synthesis

Palladium catalysis offers a powerful and versatile toolkit for the functionalization of heterocyclic compounds, including those containing the trifluoromethyl-substituted pyridine core. The picolinamide group, in particular, has been extensively used as a directing group to control the site-selectivity of C–H activation and subsequent functionalization. researchgate.net

The palladium-catalyzed redox-relay Heck reaction is a sophisticated strategy for the functionalization of C=C double bonds at positions remote from existing functional groups. nih.gov This methodology enables the construction of enantioenriched quaternary stereocenters and allows for highly selective transformations under mild conditions. nih.govacs.org The strategy relies on the ability of a catalyst to walk along an alkene chain before executing the cross-coupling, with the directionality often controlled by a coordinating functional group. nih.govresearchgate.net

This approach has been successfully applied to the enantioselective Heck alkenylation of trisubstituted allylic alkenols, leading to the construction of vicinal stereocenters with high diastereoselectivity. rsc.org While not directly reported for the synthesis of the 6-(trifluoromethyl)picolinamide core, the redox-relay strategy's ability to create diverse structural analogues from common intermediates makes it a highly relevant and powerful tool for derivatization. researchgate.net For example, it has been used to synthesize functionalized 2,6-trans-tetrahydropyrans in a single step with excellent selectivity. nih.gov The versatility of this reaction could foreseeably be applied to complex substrates containing a trifluoromethyl-pyridine moiety.

The picolinamide group serves as an outstanding auxiliary for directing palladium catalysts to activate otherwise inert C(sp³)–H bonds. researchgate.netrsc.org This has enabled the development of highly regioselective methods for C–H chalcogenation (the formation of C–S or C–Se bonds), which are valuable for introducing structural diversity into aliphatic moieties. rsc.orgrsc.org

The first palladium-catalyzed direct benzylic C(sp³)–H chalcogenation with diaryl disulfides and diphenyl diselenide was achieved using picolinamide as a removable directing group. researchgate.net This protocol demonstrates a broad substrate scope and high functional group compatibility. researchgate.net More challenging functionalizations of distal, unactivated C(sp³)–H bonds have also been accomplished. rsc.orgrsc.org A highly selective δ-chalcogenation of aliphatic picolinamides has been reported, functionalizing both sterically biased and unbiased substrates. rsc.org This method provides direct access to structural modifications of α-amino acid motifs with high regioselectivity. rsc.orgrsc.org The reaction typically employs Pd(OAc)₂ as the catalyst and Ag₂CO₃ as the oxidant. rsc.org The utility of this strategy has been further demonstrated in the late-stage chalcogenation of complex molecules like tryptophan-containing peptides. nih.gov

Table 1: Examples of Palladium-Catalyzed Picolinamide-Directed C(sp³)–H Chalcogenation This table is representative of the types of transformations possible using the picolinamide directing group, as described in the cited literature.

Substrate Type Chalcogenating Agent Product Type Catalyst/Oxidant Reference
Benzylic Amine Derivative Diaryl Disulfide Aryl Benzyl Sulfide Pd(OAc)₂ / Ag₂CO₃ researchgate.net
Aliphatic Amine Derivative Diphenyl Diselenide Alkyl Phenyl Selenide Pd(OAc)₂ / Ag₂CO₃ rsc.orgrsc.org
Tryptophan-Containing Peptide Disulfide/Diselenide Chalcogenated Peptide Palladium Catalyst nih.gov

Electrochemical Ortho-Trifluoromethylation of Arylamines

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and metal catalysts. organic-chemistry.orgnih.gov A metal-free, picolinamide-assisted electrochemical process has been developed for the ortho-trifluoromethylation of arylamines. researchgate.net This method uses sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the trifluoromethyl source and provides the desired products in moderate to good yields with high regioselectivity. researchgate.net

The reaction proceeds under mild, oxidant-free conditions, with the picolinamide group acting as the directing element to ensure functionalization at the ortho position of the aniline ring. researchgate.net Control experiments suggest the transformation occurs via a radical mechanism. researchgate.net A related method utilizes an iron catalyst and ultraviolet irradiation to achieve a similar picolinamide-assisted ortho-trifluoromethylation, highlighting the value of this directing group strategy across different activation methods. nih.gov This latter protocol was successfully applied to the synthesis of the nonsteroidal anti-inflammatory drug floctafenine. nih.gov

Table 2: Substrate Scope for Picolinamide-Assisted Ortho-Trifluoromethylation of Arylamines This table illustrates the range of substrates compatible with the electrochemical and photoinduced methods, based on findings in the cited literature.

Aniline Derivative (Substituent) Method CF₃ Source Key Features Reference
Various Electron-Donating/Withdrawing Groups Electrochemical CF₃SO₂Na Metal-free, Oxidant-free researchgate.net
Picolinamide with Strong Electron-Withdrawing Groups Photoinduced (UV) CF₃SO₂Na Iron-catalyzed, Oxidant-free nih.gov
General Arylamines Electrochemical CF₃SO₂Na Green, Ambient Conditions researchgate.net

Derivatization and Analog Generation Strategies

The this compound scaffold is a valuable starting point for the generation of diverse chemical analogs. Its derivatization is often achieved through the synthesis and subsequent modification of picolinic acid intermediates.

Synthesis of Novel Picolinic Acid Derivatives as Intermediates

Picolinic acid and its derivatives are versatile intermediates in organic synthesis, widely used as building blocks for ligands in metal ion complexation and for creating complex pharmaceutical compounds. univook.comnih.gov Their structural and electronic properties allow for the formation of stable complexes and provide a handle for further chemical modification. nih.gov

A patented synthetic route highlights the use of a picolinic acid derivative as a key intermediate in the production of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide. google.com This process demonstrates a practical application of derivatization, starting from a substituted picoline. The synthesis involves steps such as the conversion of a bromine-substituted picoline to a primary amine using aqueous ammonia (B1221849) and a copper catalyst, followed by an amide bond formation using standard coupling reagents like HATU. google.com This illustrates a multi-step strategy to build complexity onto the core picolinamide structure. google.com

General synthesis pathways for the picolinic acid core itself include the oxidation of precursors like 2,6-xylidine. univook.com More advanced methods involve multi-component reactions to generate picolinate (B1231196) and picolinic acid derivatives under mild conditions, sometimes using novel heterogeneous catalysts. rsc.orgresearchgate.net These foundational syntheses provide the essential picolinic acid intermediates required for generating a wide array of analogs. rsc.orgresearchgate.net

Incorporation of Sulfur-Containing Moieties

A significant area of research has been the introduction of sulfur-based functional groups into the trifluoromethylpyridine amide structure. rsc.org A series of novel trifluoromethylpyridine amide derivatives featuring thioether, sulfone, and sulfoxide (B87167) moieties have been designed and synthesized. rsc.orgnih.gov

The primary synthetic route involves starting with a precursor like 3-chloro-5-(trifluoromethyl)picolinic acid. This acid is first converted to its acyl chloride, which then reacts with a substituted 2-aminoethyl thiol to form the corresponding amide. The resulting thioether-containing picolinamide can be further transformed. Oxidation of the thioether group yields the corresponding sulfone and sulfoxide derivatives. rsc.org For instance, the oxidation of thioether compounds with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) (DCM) leads to the formation of sulfones. rsc.org

This work represents the first instance of designing and synthesizing trifluoromethylpyridine amide derivatives with sulfur moieties for potential anti-bacterial and insecticidal applications. rsc.org

Compound ID Name Functional Group Yield Melting Point (°C)
E16 3-Chloro-N-(2-((2,6-difluorobenzyl)thio)ethyl)-5-(trifluoromethyl)picolinamide Thioether 72% 112–113
F10 3-Chloro-N-(2-((4-isopropylbenzyl)sulfonyl)ethyl)-5-(trifluoromethyl)picolinamide Sulfone - 134–135
G2 3-Chloro-N-(2-((4-fluorobenzyl)sulfinyl)ethyl)-5-(trifluoromethyl)picolinamide Sulfoxide - 158–159

Formation of N-Cyano Sulfonimide Derivatives Bearing Trifluoromethyl Pyridinamide

A series of novel N-cyano sulfonimide derivatives incorporating a trifluoromethyl pyridinamide structure have been synthesized using a combination method of active substructures. sioc-journal.cn The structures of these new compounds were confirmed through various analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. sioc-journal.cn The research investigated the biological activities of these synthesized molecules. sioc-journal.cn For example, compound G10 (3-chloro-N-(2-(N-cyano-S-(3,4-difluorobenzyl)sulfonimidoyl)ethyl)-5-(trifluoromethyl)picolinamide) and compound G11 (3-chloro-N-(2-(N-cyano-S-(4-isopropylbenzyl)sulfonimidoyl)ethyl)-5-(trifluoromethyl)picolinamide) showed moderate insecticidal activity against P. xylostella. sioc-journal.cn

Compound ID Name
G1 N-(2-(S-(4-Bromo-2-fluorobenzyl)-N-cyanosulfonimidoyl)ethyl)-3-chloro-5-(trifluoromethyl)picolinamide
G7 3-chloro-N-(2-(N-cyano-S-(3-fluorobenzyl)sulfonimidoyl)ethyl)-5-(trifluoromethyl)picolinamide
G8 3-chloro-N-(2-(N-cyano-S-(2,4-difluorobenzyl)sulfonimidoyl)ethyl)-5-(trifluoromethyl)picolinamide
G10 3-chloro-N-(2-(N-cyano-S-(3,4-difluorobenzyl)sulfonimidoyl)ethyl)-5-(trifluoromethyl)picolinamide
G11 3-chloro-N-(2-(N-cyano-S-(4-isopropylbenzyl)sulfonimidoyl)ethyl)-5-(trifluoromethyl)picolinamide
G14 N-(2-(S-(2-bromo-4-fluorobenzyl)-N-cyanosulfonimidoyl)ethyl)-3-chloro-5-(trifluoromethyl)picolinamide
G17 3-chloro-N-(2-(N-cyano-S-(2,5-difluorobenzyl)sulfonimidoyl)ethyl)-5-(trifluoromethyl)picolinamide

Hybrid Molecule Synthesis (e.g., aminopyridinol-sorafenib hybrids)

Molecular hybridization is a strategy used to design new compounds by combining structural motifs from different bioactive molecules. nih.govexlibrisgroup.com In one such approach, new hybrid compounds of the drug Sorafenib and 2,4,5-trimethylpyridin-3-ols were designed and synthesized. nih.govexlibrisgroup.comnih.gov Sorafenib itself contains two key moieties: 4-chloro-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. nih.gov

The synthesis of these hybrids involves combining these two end-moieties of Sorafenib with a central 6-amino-2,4,5-trimethylpyridin-3-ol linker. nih.gov For example, the synthesis of compound 6 , N-Methyl-4-((2,4,5-trimethyl-6-(3-(3-(trifluoromethyl)phenyl)ureido)pyridin-3-yl)oxy)picolinamide, was achieved with an 81% yield. nih.gov This reaction demonstrates the utility of the picolinamide and trifluoromethylphenyl components, derived from a Sorafenib-like structure, in creating complex hybrid molecules. nih.govresearchgate.net

Table 3: Key Reactants in Aminopyridinol-Sorafenib Hybrid Synthesis nih.gov

Reactant Role/Moiety
4-chloro-N-methylpicolinamide Picolinamide source (from Sorafenib)
4-chloro-3-(trifluoromethyl)phenyl isocyanate Trifluoromethylphenyl source (from Sorafenib)
6-amino-2,4,5-trimethylpyridin-3-ol Central linker

Creation of Spiro Ring Systems with Picolinamide Moieties

Spirocycles, compounds with at least two rings connected by a single atom, are of significant interest due to their unique three-dimensional structures. nih.govwhiterose.ac.uk A notable method for creating spirocyclic systems involving picolinamides is the electrophile-induced dearomatizing cyclization of N-alkenyl pyridinecarboxamides. nih.gov

In this process, treating an N-alkenyl pyridine carboxamide (essentially an enamine of a picolinamide) with an acylating or sulfonylating agent initiates a cyclization cascade. nih.gov The reaction begins with the acylation of the pyridine nitrogen, forming a pyridinium (B92312) cation. This is followed by an intramolecular trapping of the cation by the enamine's double bond. The resulting products are spirocyclic dihydropyridines, which can serve as scaffolds for further chemical elaboration into more complex, drug-like spirocyclic heterocycles. nih.gov This strategy highlights a sophisticated use of the picolinamide framework to access complex spiro architectures. nih.gov

Biological and Pharmacological Investigations of 6 Trifluoromethyl Picolinamide and Its Derivatives

Therapeutic Applications in Respiratory Disorders

Derivatives of the 6-(trifluoromethyl)picolinamide structure have been identified as promising agents in the management of certain respiratory disorders, most notably cystic fibrosis.

Cystic fibrosis (CF) is a genetic disease stemming from mutations in the gene that encodes the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.gov This protein functions as an epithelial chloride channel, and its malfunction leads to a range of severe symptoms. nih.gov The most prevalent mutation, known as ΔF508-CFTR, results in a misfolded protein that fails to traffic to the cell membrane. nih.govgoogle.com

A key therapeutic strategy involves the use of small molecules called CFTR modulators, which can be categorized as correctors or potentiators. nih.gov Correctors, such as lumacaftor (B1684366), tezacaftor, and elexacaftor, aid in the proper folding of the mutant CFTR protein, allowing it to reach the cell surface. nih.gov Potentiators, like ivacaftor, work to increase the channel's opening probability, thereby enhancing ion flow. nih.gov

Research has shown that certain picolinamide (B142947) derivatives exhibit activity as CFTR modulators. nih.gov For instance, Novartis has investigated a series of picolinamide derivatives, including compounds with nanomolar potency in cellular assays, that demonstrate this modulatory function. nih.gov These compounds are part of a broader effort to discover and develop new treatments for cystic fibrosis. nih.gov

The development of CFTR modulators has revolutionized the treatment of cystic fibrosis, shifting the focus from symptom management to addressing the underlying molecular defect. nih.govnih.gov Combination therapies, such as the triple combination of elexacaftor, tezacaftor, and ivacaftor, have proven to be highly effective in a large percentage of individuals with cystic fibrosis. researchgate.net

The exploration of picolinamide-based CFTR modulators contributes to the growing arsenal (B13267) of potential treatments for this debilitating disease. nih.gov By identifying novel chemical scaffolds capable of restoring CFTR protein function, researchers aim to provide therapeutic options for a wider range of cystic fibrosis-causing mutations and to improve upon existing treatments. mdpi.comnih.gov The ultimate goal is to develop personalized medicine approaches that can effectively treat all individuals with cystic fibrosis, regardless of their specific genetic mutation. mdpi.com

Enzyme and Receptor Inhibition Studies

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Enzyme Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in converting inactive cortisone (B1669442) to active cortisol, a glucocorticoid. nih.govmdpi.com This enzyme is highly expressed in the liver and adipose tissue. mdpi.comnih.gov Elevated levels of glucocorticoids can lead to metabolic issues, making 11β-HSD1 a therapeutic target for conditions like type 2 diabetes and metabolic syndrome. mdpi.comnih.gov

Inhibition of 11β-HSD1 has been shown to improve glucose tolerance and reduce weight in animal models of diabetes and obesity. nih.gov Several selective 11β-HSD1 inhibitors have been developed and have undergone clinical trials. nih.goved.ac.uk For example, carbenoxolone, a non-selective inhibitor, has been shown to increase insulin (B600854) secretion and improve insulin sensitivity in the liver. nih.gov However, its use is limited due to side effects. nih.gov

More selective inhibitors have shown promising results in preclinical and early-phase clinical studies. For instance, the inhibitor UI-1499 demonstrated significant 11β-HSD1 inhibition in both the liver (88.8%) and adipose tissue (40.6%) in mice. mdpi.com Another compound, KR-67105, also showed concentration-dependent inhibition of the enzyme in both liver and adipose tissue. mdpi.com In human studies, the selective inhibitor AZD4017 has been shown to mitigate the adverse effects of prescribed prednisolone. endocrine-abstracts.org

InhibitorEffectModel/Study TypeReference
CarbenoxoloneIncreased insulin secretion and sensitivity.Clinical nih.gov
UI-149988.8% liver and 40.6% adipose tissue inhibition.Mouse model mdpi.com
KR-67105Concentration-dependent inhibition in liver and adipose tissue.Mouse model mdpi.com
AZD4017Mitigated adverse effects of prednisolone.Human study endocrine-abstracts.org

Aurora-B Kinase Inhibition in Antitumor Research

Aurora kinases are a family of enzymes that play a critical role in cell division (mitosis). elsevierpure.com Overexpression of these kinases is observed in many types of cancer, making them attractive targets for anticancer drug development. nih.gov Aurora B kinase, in particular, is involved in chromosome segregation and cytokinesis. nih.gov

Inhibition of Aurora B has been shown to be particularly effective in inducing apoptosis (programmed cell death) in polyploid cancer cells, which are cells containing more than two sets of chromosomes. nih.gov Studies have shown that tetraploid cells are more sensitive to Aurora B inhibitors compared to their diploid counterparts. nih.gov This sensitivity is due to mitotic slippage and subsequent excessive genome reduplication. nih.gov

Several Aurora B inhibitors have been developed and are in various stages of clinical investigation. For example, GSK1070916 is a reversible inhibitor of both Aurora B and Aurora C. nih.gov AMG-900 is a pan-Aurora kinase inhibitor, affecting Aurora A, B, and C. nih.gov SNS-314 also inhibits Aurora A, B, and C with varying potencies. nih.gov

InhibitorTarget(s)Key FindingReference
GSK1070916Aurora B, Aurora CReversible inhibitor. nih.gov
AMG-900Aurora A, B, CPan-Aurora kinase inhibitor. nih.gov
SNS-314Aurora A, B, CInhibits multiple kinases. nih.gov

Glycine (B1666218) Transporter 1 (GlyT-1) Inhibition in Neurological Research

Glycine is a neurotransmitter that has dual roles in the central nervous system (CNS). It acts as an inhibitory neurotransmitter at glycine receptors and as a necessary co-agonist at the N-methyl-D-aspartate (NMDA) receptor, where it promotes neuronal excitation. nih.gov Glycine transporter 1 (GlyT-1) is a key protein that regulates the concentration of glycine in the synaptic cleft. nih.govnih.gov

By inhibiting GlyT-1, the levels of glycine around NMDA receptors can be increased, which can modulate the activity of these receptors. nih.gov This has led to the investigation of GlyT-1 inhibitors as potential treatments for a variety of CNS disorders, including schizophrenia, depression, anxiety, and obsessive-compulsive disorder. nih.gov

Recent preclinical research has also suggested that GlyT-1 inhibition may have neuroprotective effects. nih.gov For instance, the GlyT-1 inhibitor NFPS has been shown to protect against neuronal damage in animal models of Parkinson's and Huntington's diseases. nih.gov This neuroprotection is associated with a reduction in neuronal degeneration and the preservation of dendritic spines in the striatum. nih.gov The mechanism appears to involve changes in the subunit composition of NMDA receptors. nih.gov

InhibitorMechanismPotential Therapeutic AreaReference
NFPSInhibits GlyT-1, leading to neuroprotection.Parkinson's disease, Huntington's disease nih.gov
General GlyT-1 InhibitorsModulate NMDA receptor function by increasing synaptic glycine.Schizophrenia, depression, anxiety, OCD nih.gov

Toll-like Receptor 8 (TLR8) Antagonism for Immunomodulation

Toll-like receptors (TLRs) are a fundamental part of the innate immune system, recognizing molecular patterns associated with pathogens and triggering immune responses. nih.govfarmaceut.org Toll-like receptor 8 (TLR8) is an intracellular receptor that, when overactivated by endogenous nucleic acids, can contribute to the development of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis. nih.govfarmaceut.orgpatsnap.com This makes TLR8 an important target for therapeutic intervention.

Research has focused on developing antagonists that can block TLR8 activity. A study on 6-(trifluoromethyl)pyrimidine derivatives led to the identification of compounds with promising TLR8 antagonistic activity. nih.govfarmaceut.org Specifically, compounds 14 and 26 exhibited IC50 values of 6.5 and 8.7 µmol L-1, respectively. nih.govfarmaceut.orgpatsnap.com While compound 14 showed some cytotoxicity at higher concentrations, compound 26 did not, marking it as a strong candidate for further development. nih.govfarmaceut.orgpatsnap.com

The development of small-molecule antagonists for TLR8 has been advanced through structure-based rational design. researchgate.net This approach has led to the discovery of highly potent inhibitors with picomolar IC50 values. researchgate.net These antagonists have shown efficacy in cell lines, human peripheral blood mononuclear cells, and in splenocytes from mice with human TLR8, indicating their potential for treating autoimmune disorders. researchgate.net

AntagonistTargetKey FindingReference
Compound 14 (6-(trifluoromethyl)pyrimidine derivative)TLR8IC50 of 6.5 µmol L-1 nih.govfarmaceut.orgpatsnap.com
Compound 26 (6-(trifluoromethyl)pyrimidine derivative)TLR8IC50 of 8.7 µmol L-1; no cytotoxic effects observed. nih.govfarmaceut.orgpatsnap.com
Rationally Designed Small MoleculesTLR8Picomolar IC50 values. researchgate.net

Anticancer Research

Exploration into the anticancer potential of this compound is an emerging area of study. The compound has appeared in patent filings related to new therapeutic agents, indicating that its biological activity is of interest to researchers in drug discovery. However, comprehensive studies detailing its efficacy and mechanism of action as a standalone anticancer agent are not yet published in peer-reviewed journals.

Structure Activity Relationship Sar and Rational Design Principles

Role of the Trifluoromethyl Group in Enhancing Biological Properties

The introduction of a trifluoromethyl group often increases a compound's lipophilicity, or its ability to dissolve in fats and lipids. ontosight.ai This enhanced lipophilicity can improve the molecule's capacity to permeate biological membranes, a crucial step for reaching intracellular targets. Furthermore, the -CF3 group is known for its metabolic stability. Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can block sites of metabolic oxidation, a common pathway for drug degradation in the body. mdpi.comnih.gov This increased resistance to metabolism can lead to a longer biological half-life.

From an electronic standpoint, the strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby protons and alter the molecule's binding interactions with target proteins. It can participate in multipolar interactions with biological targets, such as the carbonyl groups found in proteins, which can increase binding affinity and potency. nih.gov The trifluoromethyl group's ability to form these specific interactions, combined with its stability and effect on lipophilicity, makes it a powerful tool in drug design. mdpi.commdpi.com For instance, in the anti-HIV drug Tipranavir, a trifluoromethyl-2-pyridyl moiety contributes to multiple effective interactions at the enzyme's active site. mdpi.com

Table 1: Physicochemical Properties Conferred by the Trifluoromethyl Group

Property Enhancement by Trifluoromethyl Group Consequence for Biological Activity
Lipophilicity Increases the molecule's hydrophobicity. ontosight.ai Improved cell membrane permeability and transport. mdpi.com
Metabolic Stability Blocks sites susceptible to metabolic oxidation. mdpi.comnih.gov Increased half-life and bioavailability. mdpi.com
Binding Affinity Can engage in strong multipolar interactions with protein residues. nih.gov Enhanced potency and selectivity for the target. mdpi.com

| Electronegativity | Acts as a strong electron-withdrawing group. | Modulates the electronic properties and reactivity of the molecule. |

Influence of Substituents on the Picolinamide (B142947) Scaffold on Bioactivity

The picolinamide structure itself serves as a versatile scaffold, and its biological activity can be finely tuned by introducing various substituents. The position and nature of these substituents can dramatically alter the compound's potency and selectivity.

Research into picolinamide antibacterials has demonstrated the profound impact of the core scaffold arrangement. A study investigating analogs of isonicotinamide (B137802), a compound active against both methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile (C. difficile), found that shifting to a picolinamide core resulted in exquisite selectivity for C. difficile. nih.govnih.gov For example, the picolinamide analogue 87, a constitutional isomer of the original isonicotinamide lead, was inactive against MRSA but highly potent against C. difficile, achieving a selectivity of over 1000-fold. nih.gov This remarkable shift in selectivity was attributed solely to the repositioning of the nitrogen atom within the pyridine (B92270) ring. nih.gov

Further modifications to the picolinamide scaffold have yielded additional insights into its SAR. A study on 6-substituted picolinamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) highlighted the importance of the substituent at the 6-position. nih.gov Optimization of this part of the molecule led to the discovery of highly potent and selective inhibitors. nih.gov This demonstrates that while the picolinamide core provides a foundational structure for biological interaction, the substituents at various positions are key to refining the activity profile.

Table 2: Bioactivity of Picolinamide and Isonicotinamide Analogs Against Bacteria

Compound Scaffold Activity against MRSA (MIC µg/mL) Activity against C. difficile (MIC µg/mL) Selectivity for C. difficile
Isonicotinamide 4 Isonicotinamide 0.25 0.25 Equal
Picolinamide 87 Picolinamide 128 0.125 >1024-fold

Data sourced from a study on picolinamide antibacterials. nih.gov

Design and Optimization Strategies for Potency and Selectivity

The development of potent and selective therapeutic agents from a lead compound like 6-(trifluoromethyl)picolinamide involves sophisticated design and optimization strategies. These strategies aim to maximize desired biological effects while minimizing off-target interactions.

One common approach is scaffold hopping , where the core structure of a known active molecule is replaced with a structurally different core that maintains a similar spatial arrangement of key binding features. This can lead to novel compounds with improved properties. nih.gov Another key strategy is the systematic modification of substituents on the scaffold. As seen in the development of 11β-HSD1 inhibitors, optimizing the substituents on the picolinamide ring was crucial for achieving high potency and selectivity. nih.gov

The journey from a broadly active compound to a highly selective one is exemplified by the optimization of isonicotinamides into picolinamides for treating C. difficile infections. nih.govnih.gov The initial lead compound was active against multiple bacterial species. nih.gov By introducing the picolinamide core, researchers were able to design molecules that selectively target C. difficile while sparing other common gut microbiota. nih.gov This selectivity is highly desirable as it can reduce the risk of gut dysbiosis, a common consequence of broad-spectrum antibiotic use. nih.gov This targeted approach, focusing on structural modifications to enhance selectivity, is a cornerstone of modern drug discovery. nih.gov

Computational Modeling and Molecular Docking Studies in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the structure-activity relationships of bioactive molecules. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide deep insights into how a compound like this compound interacts with its biological target at the atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's activity. For example, docking studies on pyrimethamine (B1678524) derivatives targeting the P. falciparum dihydrofolate reductase enzyme helped identify specific amino acid residues crucial for inhibitor binding. malariaworld.org Such insights are invaluable for the rational design of new, more potent analogs.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another computational tool used to forecast the pharmacokinetic properties of a molecule. nih.gov By identifying potential liabilities early in the design process, chemists can prioritize compounds with more favorable drug-like properties. These in silico methods, when used in conjunction with experimental data, accelerate the optimization cycle, enabling a more efficient exploration of chemical space and the design of molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Mechanistic Investigations of Biological Action and Chemical Reactivity

Biochemical Mechanisms of Action at Target Proteins

The biological activity of 6-(trifluoromethyl)picolinamide is attributed to its interaction with various protein targets, where the trifluoromethyl group and the picolinamide (B142947) scaffold play crucial roles in binding and modulating protein function.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Derivatives of picolinamide have been identified as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. researchgate.net CFTR is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. mdpi.com Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, as seen in the common ΔF508 mutation, causing the genetic disease cystic fibrosis. researchgate.net

CFTR modulators are classified as correctors or potentiators. nih.govnumberanalytics.com Correctors, such as lumacaftor (B1684366) and tezacaftor, aid in the proper folding and trafficking of the mutated CFTR protein to the cell surface. nih.govnumberanalytics.com Potentiators, like ivacaftor, enhance the channel's opening probability, thereby increasing ion flow. numberanalytics.comresearchgate.net While direct studies on this compound are limited, its structural similarity to known picolinamide-based CFTR modulators suggests it could act as a corrector. researchgate.net The proposed mechanism involves the binding of the molecule to the mutated CFTR protein, stabilizing its conformation and facilitating its transport from the endoplasmic reticulum to the cell membrane. mdpi.com

Kinases: The trifluoromethyl group is a common feature in many kinase inhibitors. mit.edunih.gov Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. nih.gov Aberrant kinase activity is a hallmark of many diseases, including cancer. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of a molecule to the ATP-binding pocket of a kinase, leading to its inhibition. nih.gov Although specific kinase targets for this compound have not been extensively reported, its potential as a kinase inhibitor is an active area of investigation. The mechanism of inhibition would likely involve competitive binding with ATP, thereby blocking the downstream signaling pathways regulated by the target kinase. nih.gov

Transporters: Membrane transporters are proteins that control the influx and efflux of substances across biological membranes. The P-glycoprotein (P-gp) transporter, for example, is known to extrude a wide range of therapeutic agents from cells, leading to multidrug resistance. nih.gov The interaction of small molecules with transporters is complex and depends on the physicochemical properties of the molecule. While there is no direct evidence of this compound interacting with specific transporters, its lipophilicity, influenced by the trifluoromethyl group, suggests potential interactions. Further studies are needed to elucidate whether it acts as a substrate or an inhibitor for various transporters.

Toll-like Receptors (TLRs): Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. researchgate.net Dysregulation of TLR signaling is implicated in various inflammatory and autoimmune diseases. researchgate.netnih.gov Small molecules that act as TLR antagonists are of significant therapeutic interest. medchemexpress.comnih.gov The picolinamide scaffold is present in some known TLR modulators. While the direct effect of this compound on TLRs is not yet established, it is plausible that it could modulate TLR signaling. The mechanism could involve binding to the receptor or associated signaling proteins, thereby interfering with the downstream inflammatory cascade. nih.gov

Postulated Chemical Reaction Mechanisms in Synthesis

The synthesis of this compound and its derivatives often involves transition metal-catalyzed reactions, where the reaction mechanism can proceed through various intermediates and pathways.

Evidence for Radical Reaction Pathways

The introduction of the trifluoromethyl group into organic molecules can often be achieved through radical reactions. Recent advancements in photoredox catalysis have enabled the generation of trifluoromethyl radicals (•CF3) from stable precursors like TMSCF3. nih.gov These highly reactive radicals can then add to unsaturated bonds or participate in C-H functionalization reactions.

In the context of synthesizing trifluoromethyl-containing heterocycles, cascade reactions involving radical addition and cyclization have been reported. nih.gov For instance, the synthesis of trifluoromethyl-containing isoindolinones has been achieved through a radical trifluoromethylation of tertiary enamides. nih.gov Similarly, the synthesis of N-trifluoromethylamido phenanthridine (B189435) derivatives from 2-isocyanobiphenyls proceeds via a trifluoromethylamidyl radical precursor. nih.gov Although a direct radical pathway for the synthesis of this compound has not been explicitly detailed, the existing literature on the synthesis of related fluorinated heterocycles suggests that radical-mediated pathways could be a viable and efficient strategy. nih.govnih.govresearchgate.net

Table 1: Examples of Radical Reactions in the Synthesis of Trifluoromethyl-Containing Heterocycles

Starting Material Reagent Product Reaction Type
Tertiary Enamide TMSCF3, PhI(OAc)2 Trifluoromethyl-containing Isoindolinone Radical addition and cyclization nih.gov
2-Isocyanobiphenyl N-(N-CF3 imidoyloxy) pyridinium (B92312) salt N-Trifluoromethylamido Phenanthridine Radical trifluoromethylamidation and cyclization nih.gov

Formation of Palladium(IV) Intermediates in Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the majority of these reactions proceed through a Pd(0)/Pd(II) catalytic cycle, the involvement of high-valent palladium species, particularly Pd(IV), has been increasingly recognized and studied. ku.edu

The picolinamide group is a well-established directing group in palladium-catalyzed C-H functionalization reactions. researchgate.netnih.govnih.gov It coordinates to the palladium center, facilitating the activation of a nearby C-H bond to form a palladacycle intermediate. researchgate.net In certain transformations, particularly those involving strong oxidants, this Pd(II) intermediate can undergo oxidative addition to form a Pd(IV) species. ku.edunih.gov

For example, in the picolinamide-directed intramolecular dehydrogenative amination to form dihydrophenanthridines, a Pd(II)/Pd(IV) catalytic manifold is proposed to be operative. nih.gov The reaction involves the formation of a palladacycle, which is then oxidized by an external oxidant like PhI(OAc)2 to a Pd(IV) intermediate. Reductive elimination from this high-valent species then furnishes the desired product. nih.gov Given that the synthesis of this compound can involve palladium-catalyzed steps, the potential for the formation of Palladium(IV) intermediates, especially in reactions employing strong oxidants, should be considered. google.com

Table 2: Proposed Catalytic Cycle Involving a Palladium(IV) Intermediate

Step Description
1. Coordination The picolinamide directing group coordinates to the Pd(II) catalyst.
2. C-H Activation Intramolecular C-H activation leads to the formation of a Pd(II)-palladacycle.
3. Oxidative Addition The Pd(II)-palladacycle undergoes oxidative addition with an oxidant to form a Pd(IV) intermediate. ku.edunih.gov
4. Reductive Elimination The Pd(IV) intermediate undergoes reductive elimination to form the C-N or C-C bond and regenerate a Pd(II) species. ku.edu

Future Directions and Emerging Research Frontiers

Development of Novel Therapeutic Agents for Untapped Disease Areas

The inherent chemical properties of the 6-(trifluoromethyl)picolinamide scaffold make it a promising starting point for drug discovery in a variety of disease areas beyond its initial applications. The trifluoromethyl group often enhances metabolic stability and membrane permeability, while the picolinamide (B142947) structure is adept at coordinating with biological targets like enzymes and receptors.

Initial research has highlighted its potential in several fields. For instance, derivatives of this compound have been investigated for their ability to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, suggesting a role in developing treatments for cystic fibrosis (CF) and related conditions like chronic obstructive pulmonary disease (COPD). Furthermore, the scaffold has been integral to the development of antifungal agents that target Sec14p, a key lipid-transfer protein in fungi, demonstrating a clear mechanism for combating invasive fungal infections. nih.gov

Emerging research indicates that the therapeutic potential of this structural class extends to other untapped areas:

Oncology: Preliminary studies suggest that this compound possesses anticancer properties. This is supported by the design of picolinamide derivatives that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in tumor angiogenesis. nih.gov

Autoimmune Disorders: Analogues such as 6-(trifluoromethyl)pyrimidine derivatives are being optimized as antagonists for Toll-like receptor 8 (TLR8). Overactivation of TLR8 is linked to autoimmune diseases, making these compounds potential candidates for new immunomodulatory therapies. nih.gov

Neurodegenerative and Psychiatric Disorders: The picolinamide framework has been successfully used to develop novel modulators of brain receptors. One such analogue, VU0424238, is a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), which is a target for treating a range of psychiatric and neurodegenerative conditions. nih.gov

Table 1: Investigated Therapeutic Applications of this compound and Its Analogues

Disease AreaSpecific Target/ApplicationCompound Class/ExampleResearch Finding
Cystic Fibrosis CFTR Protein Function RestorationThis compound DerivativesPatent studies show derivatives can enhance CFTR functionality.
Invasive Fungal Infections Sec14p Lipid-Transfer ProteinPicolinamide AnaloguesCompounds identified with antifungal properties acting on Sec14p. nih.gov
Cancer VEGFR-2 Kinase InhibitionPicolinamide DerivativesAnalogues show potent VEGFR-2 inhibition with IC50 values as low as 27 nM. nih.gov
Autoimmune Disorders TLR8 Antagonism6-(Trifluoromethyl)pyrimidine DerivativesCompound 26 identified as a promising non-cytotoxic TLR8 antagonist (IC50 = 8.7 µmol L-1). nih.gov
Neurological Disorders mGlu5 Negative Allosteric ModulationVU0424238Analogue selected for clinical evaluation with high selectivity and a Ki of 4.4 nM. nih.gov

Exploration of Sustainable and Efficient Synthetic Methodologies

The synthesis of this compound and its derivatives is an area of active research, with a strong focus on improving efficiency and sustainability. Traditional methods for creating fluorinated aromatic compounds are often being replaced by modern techniques that offer higher yields, greater selectivity, and a reduced environmental footprint.

A significant breakthrough in synthetic efficiency came from the use of the picolinamide moiety as a directing group. This allows for selective carbon-hydrogen (C–H) bond functionalization, a powerful strategy for building molecular complexity from simple precursors, often utilizing transition-metal catalysts like palladium or cobalt. Research has demonstrated the utility of this approach in palladium-catalyzed reactions for synthesizing complex heterocyclic structures.

The push towards "green chemistry" has led to the exploration of novel catalytic systems and reaction conditions:

Heterogeneous Catalysis: One study reports the successful use of a novel, nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, for the one-pot synthesis of picolinate (B1231196) derivatives at ambient temperature. Such catalysts can be easily recovered and reused, reducing waste and improving process economy. nih.gov

Metal-Free Synthesis: Methodologies are being developed to avoid the use of potentially hazardous and costly metal catalysts. A recently unveiled method allows for the direct conversion of Boc-protected amines into carbamates, thiocarbamates, and ureas using a simple base, which is a more benign and efficient alternative to traditional pathways. researchgate.net

Process Optimization for Scale-Up: For industrial applications, such as the production of picolinamide-based fungicides, processes are being designed to improve impurity profiles, lower manufacturing costs, and enhance atom economy for large-scale synthesis. google.com This includes the development of efficient coupling reactions between key intermediates. google.com

Advanced Mechanistic Studies for Comprehensive Understanding of Biological Interactions

A deeper understanding of how this compound and its analogues interact with biological targets at a molecular level is crucial for rational drug design. The trifluoromethyl group is known to enhance lipophilicity, which aids in penetrating biological membranes, while the amide group can form critical hydrogen bonds with the active sites of proteins.

Advanced analytical techniques are being employed to elucidate these interactions with high precision:

X-ray Co-crystallography: This powerful technique provides a definitive view of how a compound binds to its target. In a study of picolinamide antifungal agents, the X-ray co-crystal structure of a compound bound to its target, Sec14p, confirmed that it binds within the protein's lipid-binding cavity. This structural data rationalized the observed structure-activity relationships and identified the specific residues responsible for conferring resistance, offering a clear path for future compound optimization. nih.gov

Enzyme Inhibition and Binding Assays: To quantify the potency and binding characteristics of these molecules, researchers use a variety of assays. Fluorescence-based assays can measure IC₅₀ values, which indicate the concentration of a compound required to inhibit a specific enzyme's activity by 50%.

Isothermal Titration Calorimetry (ITC): This method is used to directly measure the thermodynamic parameters of binding, such as affinity (Kᵢ) and enthalpy, providing a complete picture of the binding event between the compound and its protein target.

Table 2: Techniques for Mechanistic Studies of Picolinamide Interactions

TechniquePurposeKey Insights Gained
X-ray Co-crystallography Determines the 3D structure of a compound bound to its biological target.Confirms binding site location, identifies key molecular interactions, and explains resistance mechanisms. nih.gov
Fluorescence-Based Assays Quantifies the inhibitory potency of a compound against a target enzyme.Provides IC₅₀ values to rank compound potency and guide optimization.
Isothermal Titration Calorimetry (ITC) Measures the thermodynamics of binding interactions (affinity, enthalpy, entropy).Offers a comprehensive understanding of the forces driving the binding event.

Design of Next-Generation Picolinamide Analogues with Enhanced Profiles

A primary goal of current research is to design and synthesize next-generation analogues of this compound with enhanced profiles, including greater potency, improved selectivity, and better pharmacokinetic properties. This is achieved through systematic modifications of the core structure and analysis of the resulting structure-activity relationships (SAR).

The versatility of the this compound scaffold allows for targeted modifications to optimize its interaction with different biological targets:

Enhanced Potency: In the development of VEGFR-2 inhibitors for cancer treatment, two series of picolinamide derivatives were synthesized bearing (thio)urea and dithiocarbamate (B8719985) moieties. This led to the identification of compounds with significantly improved inhibitory activity compared to the reference drug sorafenib, with compound 9a showing an IC₅₀ value of 27 nM. nih.gov

Improved Selectivity and Safety: When developing TLR8 antagonists, modifications to the 6-(trifluoromethyl)pyrimidine core were explored to increase potency and reduce off-target effects. This SAR study resulted in compound 26 , which showed good antagonistic activity (IC₅₀ = 8.7 µmol L-1) without the cytotoxic effects observed in earlier analogues. nih.gov

Targeting Novel Mechanisms: The development of VU0424238 as a negative allosteric modulator of mGlu5 demonstrates the application of the picolinamide scaffold in creating highly selective molecules that act on complex targets in the central nervous system. This compound showed over 900-fold selectivity for mGlu5 over other mGlu receptors. nih.gov

Agrochemical Applications: Research into trifluoromethyl pyridine (B92270) derivatives has yielded potent insecticides. By synthesizing a series of analogues containing a 1,3,4-oxadiazole (B1194373) moiety, researchers have identified compounds with insecticidal activity against multiple pests, establishing a preliminary SAR to guide further development. researchgate.net

This iterative process of design, synthesis, and biological evaluation is continuously pushing the boundaries of what can be achieved with the this compound chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Trifluoromethyl)picolinamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester reacts with (6-(trifluoromethyl)pyridin-3-yl)boronic acid under palladium catalysis, followed by hydrolysis and amidation steps. Reaction optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–100°C), and solvent systems (THF/dioxane mixtures). Post-synthesis purification employs HPLC with MeCN/water gradients (0.1% formic acid) .
  • Key Parameters : Monitor reaction progress via LCMS (e.g., m/z 366 [M+H]+) and HPLC retention times (1.26–1.32 minutes under SMD-TFA05 conditions). Yield optimization requires iterative testing of stoichiometric ratios and catalyst efficiency .

Q. How is this compound characterized, and what analytical techniques validate its purity and structure?

  • Methodological Answer : Use a combination of:

  • LCMS : Confirm molecular weight (e.g., m/z 727 [M+H]+ in ).
  • HPLC : Assess purity (>95%) under standardized conditions (e.g., YMC-Actus Triart C18 column).
  • NMR : ¹³C and ¹H NMR for structural elucidation (e.g., δ 25.88–164.59 ppm in ).
  • Elemental Analysis : Verify C, H, N composition .
    • Quality Control : Reproducibility requires strict adherence to solvent grades and instrument calibration.

Advanced Research Questions

Q. How can researchers design experiments to compare catalytic systems for synthesizing this compound derivatives?

  • Methodological Answer : Apply the PICO-TT framework :

  • Population : this compound derivatives.
  • Intervention : Pd-based catalysts (e.g., Pd(OAc)₂) vs. Ni or Cu systems.
  • Comparison : Evaluate yield, reaction time, and byproduct formation.
  • Outcome : Optimal catalytic efficiency (e.g., >80% yield).
  • Study Type : Comparative kinetic studies using in situ FTIR or GC-MS for real-time monitoring .
    • Data Analysis : Use ANOVA to assess statistical significance of differences in reaction outcomes.

Q. What strategies address low yields or impurities in multi-step syntheses of this compound analogs?

  • Methodological Answer :

  • Stepwise Troubleshooting :

Low Yield : Increase boronic acid equivalents or employ microwave-assisted synthesis to enhance coupling efficiency.

Impurities : Introduce scavenger resins (e.g., QuadraSil™ AP) or optimize column chromatography (e.g., silica gel vs. reverse-phase).

  • Case Study : In , a 31% yield in the final step was improved by adjusting the solvent (DMF → THF) and adding tetrabutylammonium iodide as a phase-transfer catalyst .

Q. How is this compound utilized as a biochemical probe to study enzyme interactions?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability, making it suitable for:

  • Enzyme Inhibition Studies : Measure IC₅₀ values via fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies).
  • Structural Probes : X-ray crystallography of ligand-enzyme complexes (e.g., NiSOD model in , where a picolinamide derivative coordinates to nickel).
    • Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies in reported LCMS/HPLC data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Repeat analyses using identical columns (e.g., YMC-Actus Triart C18) and mobile phases.
  • External Calibration : Cross-validate with high-resolution MS (HRMS) or NMR (e.g., ¹⁹F NMR for trifluoromethyl group confirmation).
  • Case Example : reports m/z 366 [M+H]+, while shows m/z 727 [M+H]+ for a derivative. Differences arise from functional group additions (e.g., diazaspiro rings), requiring careful annotation of structural modifications .

Formulation & Stability

Q. What formulation strategies enhance the stability of this compound in aqueous buffers?

  • Methodological Answer :

  • Lyophilization : Stabilize the compound as a lyophilized powder (e.g., Novartis patent in uses cryoprotectants like trehalose).
  • pH Optimization : Maintain pH 6.5–7.5 to prevent hydrolysis of the amide bond.
  • Excipient Screening : Test cyclodextrins or PEG derivatives for solubility enhancement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.